molecular formula C25H34N4O6S3 B2488478 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-02-7

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

カタログ番号: B2488478
CAS番号: 865160-02-7
分子量: 582.75
InChIキー: PPFMWKFMJAKGKT-RFBIWTDZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H34N4O6S3 and its molecular weight is 582.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide represents a novel class of thiazole derivatives with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thiazole ring, a benzamide moiety, and sulfamoyl groups. The structural formula can be represented as follows:

C20H30N4O4S2\text{C}_{20}\text{H}_{30}\text{N}_{4}\text{O}_{4}\text{S}_{2}

Structural Features

  • Thiazole Ring : Known for various biological activities, particularly in antimicrobial and anticancer applications.
  • Sulfamoyl Groups : These groups are often associated with enhanced solubility and bioavailability.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound APC-3 (Prostate)0.12
Compound BCEM (Leukemia)0.24
Compound CHL-60 (Leukemia)0.15

The mechanism of action often involves the inhibition of specific pathways related to cell proliferation and survival.

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth effectively:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

There is growing evidence that thiazole-based compounds can exhibit anti-inflammatory effects, potentially through the modulation of cytokine production. For example, studies have reported reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Neuroprotective Effects

Emerging research suggests that certain thiazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. This activity is often linked to their ability to scavenge free radicals and reduce oxidative stress.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of a series of thiazole derivatives similar to the target compound against human cancer cell lines, revealing promising results in inhibiting tumor growth.
  • Antimicrobial Testing : Another investigation focused on assessing the antimicrobial activity of thiazole derivatives against clinical isolates of bacteria, demonstrating significant efficacy compared to standard antibiotics.
  • Inflammation Model : Research involving animal models of inflammation showed that thiazole derivatives could significantly reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

特性

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O6S3/c1-17(2)15-28(16-18(3)4)38(33,34)20-8-6-19(7-9-20)24(30)27-25-29(12-13-35-5)22-11-10-21(37(26,31)32)14-23(22)36-25/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFMWKFMJAKGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。